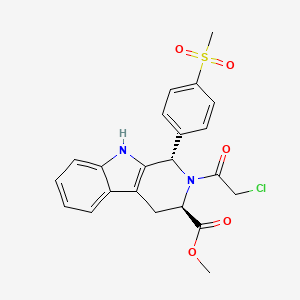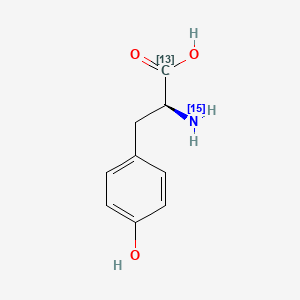
Fgfr4-IN-14
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Fgfr4-IN-14 is a small molecule inhibitor specifically targeting the fibroblast growth factor receptor 4 (FGFR4). FGFR4 is a member of the fibroblast growth factor receptor family, which plays a crucial role in various cellular processes, including cell proliferation, differentiation, migration, and survival. Dysregulation of FGFR4 signaling has been implicated in several types of cancer, making FGFR4 a promising therapeutic target .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Fgfr4-IN-14 involves multiple steps, including the formation of key intermediates and their subsequent functionalizationThe reaction conditions often involve the use of organic solvents, catalysts, and specific temperature and pressure settings to optimize yield and purity .
Industrial Production Methods
Industrial production of this compound requires scaling up the laboratory synthesis to a larger scale while maintaining the efficiency and safety of the process. This involves optimizing reaction conditions, selecting appropriate solvents and catalysts, and implementing purification techniques such as crystallization and chromatography. The goal is to produce this compound in large quantities with high purity and consistency .
Analyse Des Réactions Chimiques
Types of Reactions
Fgfr4-IN-14 undergoes various chemical reactions, including:
Oxidation: Involves the addition of oxygen or removal of hydrogen, often using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Involves the addition of hydrogen or removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Involves the replacement of one functional group with another, often using nucleophiles or electrophiles under specific conditions
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Catalysts: Palladium, platinum, and other transition metals.
Solvents: Organic solvents such as dichloromethane, ethanol, and acetonitrile
Major Products
The major products formed from these reactions depend on the specific functional groups present in this compound and the reaction conditions. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deoxygenated compounds .
Applications De Recherche Scientifique
Fgfr4-IN-14 has a wide range of scientific research applications, including:
Chemistry: Used as a tool compound to study the structure-activity relationship of FGFR4 inhibitors and to develop new derivatives with improved potency and selectivity.
Biology: Employed in cell-based assays to investigate the role of FGFR4 in cellular processes such as proliferation, differentiation, and migration.
Medicine: Evaluated in preclinical and clinical studies as a potential therapeutic agent for cancers with dysregulated FGFR4 signaling, such as hepatocellular carcinoma and breast cancer.
Industry: Utilized in the development of diagnostic assays and screening platforms for identifying new FGFR4 inhibitors
Mécanisme D'action
Fgfr4-IN-14 exerts its effects by binding to the tyrosine kinase domain of FGFR4, thereby inhibiting its enzymatic activity. This prevents the phosphorylation of downstream signaling molecules and disrupts the FGFR4-mediated signaling pathways involved in cell proliferation, survival, and migration. The inhibition of FGFR4 signaling leads to reduced tumor growth and metastasis in cancers with FGFR4 dysregulation .
Comparaison Avec Des Composés Similaires
Similar Compounds
Fgfr4-IN-1: Another FGFR4 inhibitor with a different chemical structure but similar mechanism of action.
BLU9931: A selective FGFR4 inhibitor with potent anti-tumor activity in preclinical models.
H3B-6527: An FGFR4 inhibitor currently under clinical investigation for the treatment of hepatocellular carcinoma
Uniqueness of Fgfr4-IN-14
This compound is unique due to its high selectivity for FGFR4 over other fibroblast growth factor receptors, which reduces off-target effects and improves its therapeutic index. Additionally, this compound has shown promising results in preclinical studies, demonstrating potent anti-tumor activity and favorable pharmacokinetic properties .
Propriétés
Formule moléculaire |
C27H25Cl2N5O2 |
|---|---|
Poids moléculaire |
522.4 g/mol |
Nom IUPAC |
N-[6-[5-[(1R)-1-(3,5-dichloropyridin-4-yl)ethoxy]-1H-indazol-3-yl]-2-methyl-3,4-dihydro-1H-isoquinolin-7-yl]prop-2-enamide |
InChI |
InChI=1S/C27H25Cl2N5O2/c1-4-25(35)31-24-10-17-14-34(3)8-7-16(17)9-19(24)27-20-11-18(5-6-23(20)32-33-27)36-15(2)26-21(28)12-30-13-22(26)29/h4-6,9-13,15H,1,7-8,14H2,2-3H3,(H,31,35)(H,32,33)/t15-/m1/s1 |
Clé InChI |
CUWHIVQOEAZHGI-OAHLLOKOSA-N |
SMILES isomérique |
C[C@H](C1=C(C=NC=C1Cl)Cl)OC2=CC3=C(C=C2)NN=C3C4=C(C=C5CN(CCC5=C4)C)NC(=O)C=C |
SMILES canonique |
CC(C1=C(C=NC=C1Cl)Cl)OC2=CC3=C(C=C2)NN=C3C4=C(C=C5CN(CCC5=C4)C)NC(=O)C=C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















